2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-4-phenylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14-9-11(10-15)7-8-13(14)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACZJTXMAHVFOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Methoxy 1,1 Biphenyl 4 Carbaldehyde
Palladium-Catalyzed Cross-Coupling Reactions
The formation of carbon-carbon bonds between aromatic rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov These methods have become foundational in organic synthesis due to their efficiency and broad applicability. nih.gov For the synthesis of substituted biphenyls like 2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde, the Suzuki-Miyaura coupling is a particularly powerful and widely used strategy. researchgate.netsemanticscholar.org
Suzuki-Miyaura Coupling Strategies for Biphenyl (B1667301) Formation
The Suzuki-Miyaura reaction is a versatile method that creates a C-C bond by coupling an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.comharvard.edumdpi.com The synthesis of this compound via this method would involve the coupling of an appropriately substituted aryl halide and an arylboronic acid. For instance, (2-methoxyphenyl)boronic acid could be reacted with 4-bromobenzaldehyde (B125591), or alternatively, 4-formyl-3-methoxyphenylboronic acid could be coupled with a halobenzene.
The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition : The low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate (Ar-Pd-X). mdpi.comkochi-tech.ac.jp
Transmetalation : The organoboron reagent (Ar'-B(OR)₂) reacts with the palladium(II) intermediate in the presence of a base. The aryl group from the boronic acid is transferred to the palladium, displacing the halide and forming a new diorganopalladium(II) complex (Ar-Pd-Ar'). mdpi.comkochi-tech.ac.jp
Reductive Elimination : The two aryl groups on the palladium complex are coupled, yielding the biphenyl product (Ar-Ar') and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. mdpi.comkochi-tech.ac.jp
This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups on both coupling partners. researchgate.netyoutube.com
The success of the Suzuki-Miyaura coupling is partly due to its broad substrate scope. A wide range of aryl halides, including those with electron-donating or electron-withdrawing substituents, can be effectively used. nih.govresearchgate.net Aryl bromides and iodides are common substrates, though advancements have also enabled the use of more challenging aryl chlorides. researchgate.netuwindsor.ca The reaction readily tolerates functional groups such as aldehydes, methoxy (B1213986) groups, and nitriles, which is crucial for the direct synthesis of complex molecules like this compound. nih.govnih.gov
Regioselectivity becomes a key consideration when substrates with multiple reactive sites are used, such as in polyhalogenated arenes. The selectivity is often governed by a combination of steric and electronic factors. rsc.org Oxidative addition of palladium is generally faster for more electron-deficient C-X bonds. uwindsor.ca In cases of non-symmetric dibromobenzenes, the proximity of other functional groups, like alkenes, can significantly influence which C-Br bond reacts, sometimes overriding traditional steric or electronic effects. rsc.orgoregonstate.edu For the synthesis of a specific isomer like this compound, the use of di-substituted starting materials with single reactive sites (e.g., 4-bromobenzaldehyde and 2-methoxyphenylboronic acid) ensures a single, predictable product, circumventing regioselectivity issues.
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the catalytic system, which comprises a palladium precursor and, typically, a stabilizing ligand.
Palladium Precursors: Common and convenient palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). orgsyn.orgbeilstein-journals.orgorgsyn.org These are pre-catalysts that generate the catalytically active Pd(0) species in the reaction mixture. orgsyn.org While ligandless methodologies exist, they can be sensitive to the choice of solvent and may not be as broadly applicable. orgsyn.orgacs.org
Ligand Design: Ligands play a critical role in stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity to improve yields and prevent side reactions. orgsyn.org
Triphenylphosphine (PPh₃) is a classic, widely used ligand. orgsyn.org
Bulky, electron-rich phosphines , such as the dialkylbiarylphosphine family (e.g., SPhos, RuPhos), have been developed to improve the coupling of sterically hindered or electron-rich aryl halides. nih.gov These ligands promote efficient oxidative addition and reductive elimination steps.
Chiral ligands have been designed for asymmetric Suzuki-Miyaura couplings to produce axially chiral biphenyls with high enantioselectivity. beilstein-journals.orgacs.org For instance, enantiopure, sulfonated SPhos (sSPhos) has been used effectively in synthesizing enantioenriched 2,2′-biphenols. acs.org
The selection of the appropriate ligand is crucial for optimizing the reaction for specific, often challenging, substrates.
Table 1: Overview of Common Catalytic Systems in Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Typical Applications & Characteristics | References |
|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | A standard, cost-effective system for general biphenyl synthesis. | orgsyn.org |
| Pd₂(dba)₃ | SPhos, RuPhos | Highly efficient for coupling sterically demanding or unreactive substrates. | nih.gov |
| PdCl₂ | Ligand-free | Used in some protocols, often in aqueous media; can be cost-effective but may have a narrower scope. | acs.org |
Beyond the catalyst, other reaction parameters must be carefully optimized to maximize yield and efficiency.
Base and Temperature: The choice of base is critical for the transmetalation step. researchgate.net Common inorganic bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium hydroxide (B78521) (NaOH). beilstein-journals.orgresearchgate.netaidic.it The strength and solubility of the base can significantly influence the reaction outcome and often depends on the solvent system used. researchgate.netaidic.it Temperature is another key variable; while many reactions proceed efficiently at room temperature or with gentle heating (e.g., 50-80 °C), more challenging substrates may require higher temperatures to achieve a reasonable reaction rate. beilstein-journals.orgaidic.itresearchgate.net Microwave irradiation has also been employed to accelerate the reaction, often reducing reaction times from hours to minutes. mdpi.com
Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (B95107) (THF) are commonly used. researchgate.net
Aqueous Systems: A significant advantage of the Suzuki reaction is its compatibility with water. Biphasic (e.g., toluene/water) or homogeneous aqueous mixtures (e.g., ethanol (B145695)/water, DMF/water) are frequently employed. researchgate.netaidic.itmdpi.com Water-miscible co-solvents like ethanol or 1-propanol (B7761284) can create a homogeneous solution with the inorganic base, often leading to improved reaction efficiency. orgsyn.orgresearchgate.net The use of aqueous media is also a tenet of green chemistry, reducing reliance on volatile organic compounds. nih.gov
Table 2: Representative Data on the Optimization of Suzuki-Miyaura Reaction Conditions
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 4-Bromoanisole | Phenylboronic acid | 0.3% Pd/APN-Mn(BTC) | K₂CO₃ | Ethanol | 60 | 3 | 98 | researchgate.net |
| Bromobenzene | Phenylboronic acid | 0.35% TbPo-Pd(II) | NaOH | MeOH:H₂O (3:2) | Reflux | 2 | 96.3 | researchgate.net |
| 4-Bromoanisole | Phenylboronic acid | 1.5% Pd/HPS | NaOH | EtOH:H₂O (5:1) | 70 | <1 | >98 | aidic.it |
Other Transition Metal-Catalyzed Aryl Coupling Approaches (e.g., Nickel-catalyzed reactions)
While palladium is the most prevalent metal for Suzuki-type couplings, other transition metals have been explored as catalysts for C-C bond formation. Nickel-catalyzed cross-coupling reactions, in particular, have gained attention as a more cost-effective alternative to palladium. nih.gov Nickel catalysts can effectively couple various organometallic reagents with organic halides to form biaryl compounds. However, palladium catalysis often offers broader functional group tolerance and milder reaction conditions, making it the preferred choice for the synthesis of complex, highly functionalized molecules. nih.govnih.gov Research into transition-metal-free coupling reactions is also an emerging field, aiming for more sustainable synthetic methods. illinois.eduacs.org
Alternative Synthetic Routes and Multistep Synthesis
Beyond direct cross-coupling to form the final product, multistep synthetic sequences offer an alternative approach to this compound. These routes typically involve the initial synthesis of a simpler biphenyl core, followed by the introduction or modification of functional groups.
For example, a synthetic plan could involve:
Biphenyl Core Synthesis: Coupling 2-bromoanisole (B166433) with phenylboronic acid to produce 2-methoxybiphenyl (B167064).
Functional Group Introduction: Introducing the aldehyde group at the 4-position of the unsubstituted phenyl ring. This could be achieved through electrophilic aromatic substitution, such as a Vilsmeier-Haack or Gattermann-Koch formylation reaction.
Alternatively, a precursor with a latent aldehyde function could be used. For instance, 2-methoxy-4'-methylbiphenyl could be synthesized via Suzuki coupling, followed by oxidation of the methyl group to the desired carbaldehyde.
Other classical methods for biphenyl synthesis, such as the Ullmann coupling, which involves the copper-mediated reaction of two aryl halide molecules, exist but generally require harsher conditions and have a more limited substrate scope compared to modern palladium-catalyzed methods. acs.org
Chemo-, Regio-, and Stereocontrol in the Synthesis of this compound and its Analogues
The construction of the this compound scaffold typically involves the formation of a key carbon-carbon bond between two substituted benzene (B151609) rings. The Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology for this transformation, prized for its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides. nih.govnih.gov Achieving high levels of control during the synthesis is dependent on the careful selection of substrates, catalysts, ligands, and reaction conditions.
Chemoselectivity
Chemoselectivity refers to the preferential reaction of one functional group over another within the same molecule. rsc.org In the context of synthesizing this compound, a common synthetic route would involve the coupling of an aryl halide with an arylboronic acid. If the starting materials contain multiple reactive sites, such as different halogen atoms (e.g., I, Br, Cl) or other leaving groups like triflates (OTf), controlling which group reacts is crucial.
The reactivity of aryl halides in palladium-catalyzed cross-coupling generally follows the order of C-I > C-Br > C-OTf > C-Cl, which is inversely related to the carbon-halogen bond dissociation energy. rsc.orgresearchgate.net This predictable reactivity allows for selective, sequential cross-coupling reactions. For instance, a molecule containing both a bromo and a chloro substituent can be selectively coupled at the more reactive C-Br bond, leaving the C-Cl bond intact for a subsequent, different coupling reaction. This strategy is essential for the synthesis of complex, unsymmetrical biphenyl analogues.
The choice of palladium catalyst and ligand system can also fine-tune chemoselectivity. Specialized phosphine (B1218219) ligands can be employed to promote the coupling of less reactive aryl chlorides, a field known as C-Cl activation. chemrxiv.org Conversely, by using a standard catalyst like Pd(PPh₃)₄, one can often selectively react an aryl bromide in the presence of an aryl chloride. researchgate.net
Table 1: Influence of Leaving Group on Chemoselectivity in Suzuki-Miyaura Coupling
This table illustrates the general reactivity hierarchy for common leaving groups in palladium-catalyzed cross-coupling reactions.
| Leaving Group (X) | Relative Reactivity | Typical Reaction Conditions |
| -I (Iodo) | Highest | Mild conditions, various Pd catalysts |
| -Br (Bromo) | High | Standard Pd catalysts (e.g., Pd(PPh₃)₄) |
| -OTf (Triflate) | Intermediate | Requires specific ligand/catalyst systems |
| -Cl (Chloro) | Low | Requires specialized, electron-rich ligands |
Regiocontrol
Regiocontrol dictates the specific position, or region, of bond formation. In the synthesis of this compound, the goal is to form the C-C bond to yield the 1,1'-biphenyl structure with the methoxy group at the 2'-position and the carbaldehyde (aldehyde) group at the 4-position.
A common strategy involves the Suzuki-Miyaura coupling of 2-methoxyphenylboronic acid with 4-bromobenzaldehyde . In this case, the positions of the functional groups on the starting materials predetermine the final regiochemistry of the product.
However, if a starting material contains multiple potential coupling sites, regioselectivity becomes a significant challenge. For example, in the coupling of a di-halogenated benzene derivative, the choice of catalyst can influence which position reacts. It has been shown that using a palladium catalyst without a phosphine ligand can favor coupling at one position, while the addition of a ligand can promote coupling at another. nih.gov The electronic and steric properties of the substituents play a major role. The electron-donating methoxy group and the electron-withdrawing aldehyde group on the respective rings in the precursors for this compound direct the regiochemical outcome of the coupling.
Table 2: Regioselective Suzuki-Miyaura Coupling for this compound
This table outlines a typical reaction for the regioselective synthesis of the target compound.
| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Product |
| 4-Bromobenzaldehyde | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | This compound |
| 4-Iodobenzaldehyde | 2-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | This compound |
Stereocontrol
Stereocontrol involves controlling the three-dimensional arrangement of atoms. For many biphenyl compounds, rotation around the central C-C single bond is restricted due to the presence of bulky substituents at the ortho positions (the positions adjacent to the inter-ring bond). This restricted rotation can lead to a form of stereoisomerism called atropisomerism, where the different spatial arrangements (atropisomers) are stable and can be isolated as separate enantiomers.
In this compound, the methoxy group is at an ortho position (2'-position). The steric hindrance caused by this methoxy group can restrict rotation around the biphenyl axis. rsc.org Whether this restriction is large enough to allow for the isolation of stable atropisomers at room temperature depends on the rotational energy barrier. The synthesis of a single atropisomer requires an asymmetric synthesis strategy.
Asymmetric Suzuki-Miyaura coupling reactions have been developed to achieve high enantioselectivity in the synthesis of axially chiral biphenyls. acs.org These methods often employ chiral phosphine ligands that create a chiral environment around the palladium catalyst. This chiral catalyst then preferentially catalyzes the formation of one atropisomer over the other. While the target compound itself is not typically considered a classical example of a stable atropisomer at room temperature, the principles of stereocontrol are critical in the synthesis of its more sterically hindered analogues, which are common in pharmaceutical and catalyst design. acs.org
Chemical Reactivity and Derivatization of 2 Methoxy 1,1 Biphenyl 4 Carbaldehyde
Transformations of the Aldehyde Functionality
The aldehyde group is the most reactive site for many transformations, characterized by the electrophilic nature of its carbonyl carbon. libretexts.org This polarity allows for a variety of addition and redox reactions.
The aldehyde functionality of 2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde can be readily oxidized to form the corresponding carboxylic acid, 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid. Aldehydes are particularly susceptible to oxidation because of the hydrogen atom attached to the carbonyl carbon. libretexts.orglibretexts.org This transformation can be achieved using a range of common oxidizing agents.
The general mechanism for aldehyde oxidation in aqueous media involves the formation of a hydrate (B1144303) intermediate (a gem-diol), which is then oxidized to the carboxylic acid. libretexts.orglibretexts.org
Table 1: Common Reagents for Aldehyde Oxidation
| Reagent | Description |
|---|---|
| Jones Reagent (CrO₃ in H₂SO₄/acetone) | A strong oxidizing agent that provides high yields for the conversion of aldehydes to carboxylic acids at room temperature. libretexts.orglibretexts.org |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | A mild oxidizing agent used as a classic chemical test to distinguish aldehydes from ketones. Oxidation of the aldehyde results in the reduction of silver ions to metallic silver, forming a characteristic "silver mirror" on the glassware. libretexts.org |
| Potassium Permanganate (KMnO₄) | A powerful oxidizing agent that can effectively convert aldehydes to carboxylic acids. The reaction is typically performed in basic or neutral conditions, followed by acidification. |
| Potassium Dichromate (K₂Cr₂O₇) | A strong oxidizing agent, similar to Jones reagent, used in acidic conditions to facilitate the oxidation. |
The aldehyde group can be reduced to a primary alcohol, (2-Methoxy-[1,1'-biphenyl]-4-yl)methanol. This is a fundamental transformation in organic chemistry, typically accomplished by nucleophilic addition of a hydride ion (H⁻) from a metal hydride reagent. libretexts.org
The mechanism involves the attack of the hydride nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com Subsequent protonation of the alkoxide, usually during an aqueous workup, yields the final alcohol product. libretexts.org
Table 2: Common Reagents for Aldehyde Reduction
| Reagent | Description | Selectivity |
|---|---|---|
| Sodium Borohydride (NaBH₄) | A mild and selective reducing agent, commonly used because of its stability in protic solvents like methanol (B129727) or ethanol (B145695). It readily reduces aldehydes and ketones. youtube.comnih.gov | High for aldehydes and ketones; does not typically reduce esters or carboxylic acids. libretexts.orgyoutube.com |
| Lithium Aluminum Hydride (LiAlH₄) | A very powerful and less selective reducing agent. It must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a separate aqueous workup step. youtube.comharvard.edu | Reduces aldehydes, ketones, esters, and carboxylic acids. libretexts.org |
| Hydrogen (H₂) with a Metal Catalyst | Catalytic hydrogenation (e.g., using Pd, Pt, or Ni) can also reduce aldehydes to alcohols, although this method can sometimes also reduce other functional groups like alkenes or alkynes if present. | Can be less selective depending on the catalyst and reaction conditions. |
The electrophilic carbonyl carbon is susceptible to attack by a wide variety of nucleophiles. masterorganicchemistry.com This nucleophilic addition is a key reaction of aldehydes, leading to the formation of a new carbon-nucleophile bond and a tetrahedral intermediate. libretexts.orgyoutube.com
Condensation reactions, such as the aldol (B89426) or Knoevenagel condensations, are a subset of nucleophilic additions where the initial addition is followed by a dehydration (elimination of water) step, often resulting in an α,β-unsaturated product. magritek.com For example, this compound can react with a ketone containing α-hydrogens (like acetone) under basic conditions in an aldol condensation. magritek.com Similarly, it can participate in condensation reactions with other active methylene (B1212753) compounds. journalajocs.com
Table 3: Examples of Nucleophilic Addition and Condensation Reactions
| Reaction Type | Nucleophile | Product Type |
|---|---|---|
| Cyanohydrin Formation | Cyanide ion (e.g., from NaCN/H⁺) | Cyanohydrin |
| Wittig Reaction | Phosphorus ylide (Ph₃P=CR₂) | Alkene |
| Grignard Reaction | Grignard reagent (R-MgX) | Secondary alcohol |
| Aldol Condensation | Enolate (from an aldehyde or ketone) | β-Hydroxy aldehyde/ketone or α,β-Unsaturated aldehyde/ketone |
| Knoevenagel Condensation | Active methylene compound (e.g., malonic acid derivatives) | α,β-Unsaturated dicarbonyl or related compound |
Reactions Involving the Methoxy (B1213986) Group
The methoxy group (–OCH₃) is an ether linkage on the aromatic ring. While generally stable, it can undergo cleavage under harsh conditions to yield the corresponding phenol (B47542), 4'-formyl-[1,1'-biphenyl]-2-ol. This reaction typically requires strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or potent Lewis acids such as boron tribromide (BBr₃).
Electrophilic and Nucleophilic Aromatic Substitutions on the Biphenyl (B1667301) Core
The biphenyl core consists of two aromatic rings, each with different substituent effects that direct further substitution reactions.
Electrophilic Aromatic Substitution (EAS) : This class of reactions involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The directing effects of the existing substituents are crucial.
Ring A (with –OCH₃ group) : The methoxy group is a powerful activating, ortho, para-directing group due to its ability to donate electron density through resonance. youtube.com
Ring B (with –CHO group) : The aldehyde group is a deactivating, meta-directing group because it withdraws electron density from the ring through resonance.
Consequently, electrophilic attack is strongly favored to occur on the electron-rich, methoxy-substituted ring, primarily at the positions ortho and para to the methoxy group. youtube.com
Table 4: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Nitronium ion (NO₂⁺) youtube.com |
| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Br⁺ or Cl⁺ youtube.com |
| Sulfonation | Fuming H₂SO₄ | SO₃ youtube.com |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Acylium ion (RCO⁺) masterorganicchemistry.com |
| Friedel-Crafts Alkylation | RCl / AlCl₃ | Carbocation (R⁺) masterorganicchemistry.com |
Nucleophilic Aromatic Substitution (NAS) : NAS reactions, where a nucleophile replaces a leaving group on an aromatic ring, are generally less common than EAS. openstax.org They typically require the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group (like a halide) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. lumenlearning.comlibretexts.org The aldehyde group is electron-withdrawing, but without a good leaving group on the same ring, or without additional, more powerful activating groups (e.g., nitro groups), this compound is unlikely to undergo NAS under standard conditions. openstax.orgyoutube.com
Mechanistic Studies of Key Reactions
While specific mechanistic studies for this compound are not widely published, the mechanisms for its key transformations are well-established based on the known reactivity of its functional groups.
Reduction of the Aldehyde : The mechanism proceeds via nucleophilic attack by a hydride ion (from NaBH₄ or LiAlH₄) on the carbonyl carbon. This is the rate-determining step and results in a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the alcohol. libretexts.org
Nucleophilic Addition to the Aldehyde : In a general sense, a nucleophile attacks the electrophilic carbonyl carbon, pushing the pi electrons onto the oxygen atom to form a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com For condensation reactions, this is followed by protonation and then elimination of a water molecule to form a double bond.
Electrophilic Aromatic Substitution : The mechanism involves the attack of a pi bond from the activated aromatic ring on a strong electrophile (E⁺). This forms a resonance-stabilized carbocation intermediate called an arenium ion or sigma complex. youtube.com In the final step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the ring's aromaticity.
Nucleophilic Aromatic Substitution : The accepted mechanism for activated systems is the SNAr (addition-elimination) pathway. libretexts.org It involves the initial attack of a nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). lumenlearning.com This is followed by the loss of the leaving group, which re-establishes the aromaticity of the ring. lumenlearning.comlibretexts.org
Applications of 2 Methoxy 1,1 Biphenyl 4 Carbaldehyde in Advanced Organic Synthesis
As a Building Block for Complex Molecules and Heterocycles
The aldehyde functionality of 2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde serves as a versatile handle for the construction of more complex acyclic and cyclic structures. Its reactivity is central to various condensation and cyclization reactions, leading to the formation of diverse molecular scaffolds.
Notably, this compound is a potential precursor for the synthesis of substituted heterocyclic systems, which are ubiquitous in pharmaceuticals and functional materials. For instance, the aldehyde group can participate in reactions like the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form quinolines. organic-chemistry.orgwikipedia.org While specific examples detailing the use of this compound in this reaction are not extensively documented in readily available literature, its structure is amenable to such transformations, offering a pathway to novel biphenyl-substituted quinolines. These quinoline (B57606) derivatives are of significant interest due to their wide range of biological activities. researchgate.netnih.govnih.gov
Similarly, the aldehyde can be a key component in the synthesis of pyrimidine (B1678525) derivatives. The Biginelli reaction or similar multicomponent reactions could potentially utilize this compound to construct dihydropyrimidine-based structures, which are known for their therapeutic properties. nih.govslideshare.netbyu.edu Furthermore, the Gewald reaction, a well-established method for synthesizing polysubstituted 2-aminothiophenes, could employ this aldehyde, leading to the formation of thiophenes bearing the 2-methoxybiphenyl (B167064) moiety. wikipedia.orgorganic-chemistry.orgarkat-usa.org These heterocycles are valuable intermediates in drug discovery and materials science.
Role as an Intermediate in the Synthesis of Biologically Relevant Scaffolds
The biphenyl (B1667301) motif is a recognized privileged structure in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of various biologically active molecules.
Precursor to Neuroprotective Agents and Related Compounds
Biphenyl derivatives are of significant interest in the development of neuroprotective agents, particularly as modulators of the N-methyl-D-aspartate (NMDA) receptor. researchgate.net Overactivation of NMDA receptors is implicated in neurodegenerative diseases, making their modulation a key therapeutic strategy. While direct synthesis of neuroprotective agents from this compound is not explicitly detailed in the reviewed literature, its structural similarity to known biphenyl-based NMDA receptor modulators suggests its potential as a precursor. For example, a related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been shown to ameliorate dopaminergic neurodegeneration by inhibiting the STAT3 pathway, highlighting the potential of methoxyphenyl-containing scaffolds in neuroprotection. mdpi.com
Synthesis of Receptor Modulators and Pharmaceutical Intermediates
The biphenyl scaffold is a common feature in various receptor modulators. Patents have disclosed biphenyl compounds as muscarinic receptor antagonists, which are useful in treating pulmonary disorders. nih.govnih.gov Although these patents describe a broad class of compounds, the core biphenyl structure highlights the relevance of intermediates like this compound in accessing such therapeutic agents.
Furthermore, related benzaldehyde (B42025) derivatives have been utilized in the synthesis of opioid receptor modulators. google.comunifiedpatents.com This suggests that this compound could be a valuable starting material for creating novel opioid receptor modulators with potentially unique pharmacological profiles. The aldehyde group can be transformed into various functionalities required for receptor binding and activity. Additionally, aryl hydrocarbon receptor modulators with a biphenyl structure have been patented, indicating another potential application for this versatile aldehyde. nih.gov
Utilization in Materials Science and Polymer Chemistry
The unique electronic and structural properties of the 2-methoxybiphenyl moiety make it an attractive component for the design of advanced materials. While specific research focusing solely on polymers derived from this compound is limited, the broader field of conductive polymers and organic semiconductors provides a strong rationale for its potential applications.
The aldehyde group can be readily converted into other functional groups suitable for polymerization reactions. For instance, it can be oxidized to a carboxylic acid or reduced to an alcohol, which can then be used as monomers in the synthesis of polyesters or polyethers. The biphenyl unit itself contributes to the thermal stability and mechanical properties of the resulting polymers. byu.edu
Moreover, the conjugated π-system of the biphenyl core suggests its utility in the development of conductive polymers. ekb.egresearchgate.netkulturkaufhaus.degoogle.comnih.gov By incorporating this moiety into a polymer backbone, it is possible to tune the electronic properties, such as the band gap, and enhance charge transport. Research on biphenyl enamines has demonstrated their potential as p-type semiconductors, indicating that derivatives of this compound could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. ekb.eg
Advanced Spectroscopic and Structural Elucidation of 2 Methoxy 1,1 Biphenyl 4 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of individual atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Assignment
Proton (¹H) NMR spectroscopy is a fundamental technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. In the case of 2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde, the ¹H NMR spectrum provides key signals that confirm the presence and arrangement of its constituent protons.
The spectrum is characterized by a series of aromatic proton signals, a singlet for the aldehyde proton, and a singlet for the methoxy (B1213986) group protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment and their spatial relationship to the functional groups and the biphenyl (B1667301) system.
A representative ¹H NMR spectrum of a related compound, 4'-Methoxybiphenyl-2-carbaldehyde, shows a singlet for the aldehyde proton (CHO) at approximately 9.98 ppm. rsc.org The aromatic protons appear as a complex multiplet in the range of 7.01-8.03 ppm. rsc.org The methoxy group (OCH₃) protons typically appear as a sharp singlet at around 3.88 ppm. rsc.org
Interactive Data Table: ¹H NMR Spectral Data for a Related Biphenyl Carbaldehyde Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) | Integration |
| Aldehyde (CHO) | 9.98 | s | - | 1H |
| Aromatic | 8.03 | d | 8.0 | 1H |
| Aromatic | 7.63 | t | 8.0 | 1H |
| Aromatic | 7.45-7.47 | m | - | 2H |
| Aromatic | 7.32 | d | 12.0 | 2H |
| Aromatic | 7.01 | d | 8.0 | 2H |
| Methoxy (OCH₃) | 3.88 | s | - | 3H |
Note: Data is for 4'-Methoxybiphenyl-2-carbaldehyde and serves as a representative example. rsc.orgrsc.org The exact chemical shifts and coupling constants for this compound may vary slightly.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, revealing the total number of carbon atoms and their chemical environments.
Interactive Data Table: Predicted ¹³C NMR Spectral Data Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) Range |
| Aldehyde (C=O) | 190 - 200 |
| Aromatic (C-O) | 155 - 165 |
| Aromatic (C-C) | 110 - 150 |
| Methoxy (OCH₃) | 55 - 60 |
Note: These are predicted ranges based on general knowledge of ¹³C NMR spectroscopy and data for related compounds. hmdb.cahmdb.canp-mrd.orgnp-mrd.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques provide even more detailed structural information by showing correlations between different nuclei. These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.comsdsu.edu In this compound, COSY would show correlations between adjacent aromatic protons, helping to delineate the substitution pattern on each phenyl ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. youtube.comcolumbia.edu HSQC is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comcolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the two phenyl rings and the positions of the methoxy and aldehyde groups. For instance, an HMBC correlation would be expected between the aldehyde proton and the carbon atom at the C4 position of the biphenyl system. youtube.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a destructive technique that provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. nih.gov For this compound (C₁₄H₁₂O₂), the calculated exact mass is 212.08373 Da. nih.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the molecular formula and ruling out other possibilities with the same nominal mass. For a related compound, 4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde, the calculated exact mass for the [M+H]⁺ ion is 227.0943, with a found value of 227.0946, demonstrating the high accuracy of this technique.
Interactive Data Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₁₂O₂ |
| Calculated Exact Mass | 212.08373 Da |
| Monoisotopic Mass | 212.083729621 Da |
Note: The calculated exact mass and monoisotopic mass are based on the molecular formula. nih.gov
Chromatographic-Mass Spectrometric Coupling Techniques (GC-MS, LC-MS)
Coupling chromatographic separation techniques with mass spectrometry enhances the analytical power for complex mixtures and provides pure mass spectra for individual components.
GC-MS (Gas Chromatography-Mass Spectrometry) : In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a gas chromatograph before being introduced into the mass spectrometer. rjptonline.orgresearchgate.net This technique is suitable for volatile and thermally stable compounds like this compound. The resulting mass spectrum would show the molecular ion peak and a characteristic fragmentation pattern that can be used for structural confirmation. unar.ac.idnih.govcore.ac.uk
LC-MS (Liquid Chromatography-Mass Spectrometry) : LC-MS separates compounds in a liquid mobile phase before they enter the mass spectrometer. bldpharm.comambeed.comchemrxiv.org This technique is versatile and can be used for a wide range of compounds, including those that are not suitable for GC-MS. For this compound, LC-MS would provide the molecular weight and, depending on the ionization method used, could also yield fragmentation data to support structural elucidation.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within the this compound molecule.
Infrared (IR) Spectroscopy:
The IR spectrum of biphenyl derivatives and related aromatic aldehydes reveals characteristic absorption bands. For compounds containing a methoxy group, a distinct C-O stretching band is typically observed in the region of 1250-1300 cm⁻¹. ijpsjournal.com The aromatic C-H stretching vibrations appear in the 3050-3100 cm⁻¹ range, while the aromatic C=C stretching vibrations are found between 1600-1650 cm⁻¹. ijpsjournal.com The presence of the carbaldehyde group introduces a strong C=O stretching absorption.
| Functional Group | Typical IR Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3050-3100 |
| Carbonyl (C=O) Stretch | ~1700 |
| Aromatic C=C Stretch | 1600-1650 |
| Methoxy (C-O) Stretch | 1250-1300 |
This table presents typical ranges and specific values may vary for the title compound.
Raman Spectroscopy:
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. In a related compound, 2,3-Dimethyl-N-[2-(hydroxy) benzylidene] aniline, FT-Raman was used alongside FT-IR to characterize the various functional groups present in its molecular structure. researchgate.net For this compound, Raman spectroscopy would be expected to show strong signals for the aromatic ring vibrations.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π-π* transitions. researchgate.net
In a study of a similar compound, 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde, the UV-Vis spectrum showed a cutoff wavelength around 390 nm, with transparency in the visible region from 400-1100 nm. researchgate.net Another related compound, 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, displayed a maximum absorption at a wavelength of 342 nm, attributed to an n-π* transition and excitation in the aromatic ring. researchgate.net For a zinc(II) phthalocyanine (B1677752) derivative, two primary absorption bands, the B band around 350 nm and the Q band between 678-682 nm, were observed in different solvents. researchgate.net These examples suggest that the electronic spectrum of this compound would be influenced by its conjugated system.
| Solvent | λmax (nm) - B band | λmax (nm) - Q band |
| DMSO | 349 | 682 |
| DMF | 352 | 680 |
| THF | 348 | 678 |
This table shows data for a related compound, Ferulic Acid Substituted Zn(II) Phthalocyanine, and illustrates typical solvent effects on UV-Vis spectra. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
Single crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances. carleton.edu The process involves growing a single crystal of the compound, which can sometimes be a rate-limiting step, and then exposing it to a focused X-ray beam. nih.gov The resulting diffraction pattern is analyzed to determine the unit cell dimensions and the positions of individual atoms within the crystal lattice. carleton.edu
For instance, the crystal structure of 4,4'-dimethoxy-1,1'-biphenyl (B188815) was successfully determined using single crystal X-ray diffraction, revealing a monoclinic crystal system. niscpr.res.in Similarly, the structures of other biphenyl derivatives and substituted benzaldehydes have been elucidated through this method, often employing cryocrystallization for substances that are liquid at room temperature. researchgate.netresearchgate.net These studies provide precise bond lengths and angles, confirming the molecular structure. rsc.org
Example Crystallographic Data for a Related Compound (4-nitro-4′-methoxy benzylidene aniline): researchgate.net
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Monoclinic | Not Specified | Value | Value | Value | Value |
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by various intermolecular interactions. nih.gov These can include strong hydrogen bonds and weaker interactions like C-H···O, C-H···π, and π-π stacking interactions. niscpr.res.inresearchgate.net
Computational and Theoretical Investigations of 2 Methoxy 1,1 Biphenyl 4 Carbaldehyde
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. DFT calculations have been instrumental in elucidating the characteristics of aromatic aldehydes and biphenyl (B1667301) systems.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like 2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde, this also involves conformational analysis to identify the lowest energy arrangement of its atoms.
DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G**), can predict these structural parameters with high accuracy. mdpi.comresearchgate.net The optimized geometry represents a minimum on the potential energy surface.
Table 1: Representative Optimized Geometrical Parameters (Calculated) Note: This table presents typical bond lengths and angles for similar molecular fragments, as specific experimental data for the title compound is not available. These values are derived from DFT calculations on related structures.
| Parameter | Bond/Angle | Typical Value |
| Bond Length | C-C (in phenyl ring) | ~1.39 Å |
| C-C (inter-ring) | ~1.49 Å | |
| C=O (aldehyde) | ~1.21 Å | |
| C-O (methoxy) | ~1.36 Å | |
| O-CH3 (methoxy) | ~1.43 Å | |
| Bond Angle | C-C-C (in phenyl ring) | ~120° |
| C-C=O (aldehyde) | ~124° | |
| C-O-C (methoxy) | ~118° | |
| Dihedral Angle | Phenyl-Phenyl | 30-50° |
Frontier Molecular Orbital (FMO) theory is a powerful concept used to understand chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com
For this compound, DFT calculations can determine the energies and spatial distributions of these frontier orbitals.
HOMO: The HOMO is expected to be delocalized over the electron-rich methoxy-substituted phenyl ring, indicating that this part of the molecule is prone to electrophilic attack.
LUMO: The LUMO is likely to be concentrated on the electron-withdrawing carbaldehyde group and its associated phenyl ring, making this site susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
Table 2: Calculated Frontier Molecular Orbital Properties (Illustrative) Note: The values below are illustrative and typical for similar aromatic aldehydes, calculated using DFT methods.
| Parameter | Value (eV) | Description |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and kinetic stability. |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies for the optimized geometry, a theoretical spectrum can be generated. conicet.gov.ar Comparing the calculated spectrum with the experimental one allows for a detailed and confident assignment of the observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. mdpi.com
For instance, in studies of related methoxybenzaldehydes, excellent agreement between calculated and experimental spectra has been achieved, enabling unambiguous assignment of vibrational modes, including the torsional motions of the methyl and formyl groups. mdpi.com The potential energy barriers for the rotation of these groups can also be derived from the assigned torsional frequencies. mdpi.comresearchgate.net
Molecular Dynamics Simulations for Conformational Landscape Exploration
While DFT calculations provide a static picture of the most stable conformation, Molecular Dynamics (MD) simulations can explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation.
For this compound, an MD simulation could map out its conformational landscape, showing the relative populations of different conformers and the energy barriers for converting between them. This is particularly useful for understanding the flexibility of the biphenyl linkage and how solvent interactions might influence the preferred conformation. researchgate.net Although specific MD studies on this compound are not widely reported, the methodology is well-established for studying the dynamics of flexible organic molecules.
Hirshfeld Surface Analysis and Quantification of Intermolecular Contacts
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The analysis partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules.
Computational Studies on Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. rsc.org By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows chemists to understand the feasibility of a proposed reaction pathway and to identify the rate-determining step.
For this compound, computational studies could be employed to investigate:
Synthesis: The mechanism of the Suzuki or other cross-coupling reactions used to form the biphenyl linkage.
Reactivity: The mechanisms of reactions involving the aldehyde group, such as oxidation, reduction, or condensation reactions.
DFT calculations can model the transition state structures and calculate the activation energies, providing insights that are often difficult to obtain through experimental means alone. researchgate.netdntb.gov.ua Such studies can help in optimizing reaction conditions and designing more efficient synthetic routes.
Future Prospects and Emerging Research Directions for 2 Methoxy 1,1 Biphenyl 4 Carbaldehyde
Development of Sustainable and Green Synthetic Methodologies
The synthesis of biphenyl (B1667301) derivatives has traditionally relied on classic cross-coupling reactions, which, while effective, often involve hazardous solvents, expensive catalysts, and generate significant waste. researchgate.net A major future direction is the development of green and sustainable methods for producing 2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde and its derivatives, aligning with the principles of green chemistry which advocate for the use of renewable resources and environmentally benign processes. researchgate.netrsc.org
Key research efforts are expected to focus on:
Water-Soluble Catalysis: Transitioning from organic solvents to water is a primary goal of green chemistry. Research into water-soluble catalyst systems, such as fullerene-supported palladium nanocatalysts, has shown high yields for Suzuki-Miyaura cross-coupling reactions in pure water at room temperature. researchgate.net Applying such systems to the synthesis of this compound from appropriate boronic acids and halo-aromatics could drastically reduce the environmental impact.
Solventless Reactions: Methodologies that avoid hazardous solvents altogether are highly desirable. acs.orgresearchgate.net The use of solvent-free, base-catalyzed cross-coupling of secondary alcohols and aryl-aldehydes presents an alternative synthetic route. researchgate.net
Biocatalysis and Chemo-enzymatic Cascades: Nature's catalysts, enzymes, offer high selectivity under mild conditions. Emerging chemo-enzymatic cascades, which combine chemical and enzymatic steps in one pot, are being developed for the production of valuable aldehydes from renewable starting materials like phenylpropenes. rsc.org Future work could devise similar pathways to access functionalized biphenyl aldehydes.
Heterogeneous and Recyclable Catalysts: The development of catalysts supported on solid matrices, such as magnetic nanoparticles, allows for easy separation from the reaction mixture and reuse, which is both cost-effective and environmentally friendly. researchgate.net
| Parameter | Conventional Method | Emerging Green Method |
|---|---|---|
| Catalyst | Homogeneous Palladium complexes (e.g., Pd(PPh₃)₄) | Water-soluble or heterogeneous catalysts (e.g., C₆₀-supported PdCl₂, Pd-imidazolium@Fe₃O₄) researchgate.netresearchgate.net |
| Solvent | Organic solvents (e.g., Toluene, DMF, THF) rsc.org | Water, or solvent-free conditions researchgate.netresearchgate.net |
| Temperature | Often elevated temperatures (80-110 °C) mdpi.com | Room temperature to moderate heat researchgate.netrsc.org |
| Catalyst Recovery | Difficult, often lost in workup | Facile recovery and recycling (e.g., magnetic separation) researchgate.net |
| Waste Profile | High E-Factor (environmental impact) | Lower E-Factor, reduced solvent waste proquest.com |
Exploration of Novel Reactivity and Functionalization Strategies
Beyond improving its synthesis, future research will undoubtedly focus on uncovering new ways to chemically modify this compound, thereby expanding its utility. This involves exploring the untapped reactivity of its constituent parts—the aldehyde, the methoxy (B1213986) group, and the aromatic rings.
Potential areas of exploration include:
Direct C-H Functionalization: A paradigm shift in synthetic chemistry is to move from pre-functionalized starting materials (like halides) to the direct activation of C-H bonds. researchgate.net For this compound, hydroxyl-directed C(sp²)-H hydroxylation, as demonstrated on related [1,1'-biphenyl]-2-ols, could be adapted to introduce new functional groups at specific positions on the biphenyl core. rsc.org
Asymmetric Catalysis and Atropisomerism: Substituted biphenyls can exhibit axial chirality (atropisomerism) when rotation around the central C-C bond is restricted. libretexts.org This is a highly sought-after feature in chiral ligands and catalysts. acs.org Future work could explore the enantioselective synthesis of derivatives of this compound or the resolution of racemic mixtures through kinetic resolution strategies, such as those using peptide-phosphonium salt catalysis. acs.org
Diverse Aldehyde Transformations: The aldehyde group is a versatile functional handle. While standard transformations are well-known, novel catalytic methods could provide access to more complex structures. For example, metal-free, multicomponent reactions involving aldehydes can rapidly build molecular complexity, such as in the synthesis of quinolines. acs.org
Photochemical Reactions: The use of visible light to promote chemical reactions offers a mild and sustainable alternative to thermal methods. acs.org Investigating the photochemical reactivity of this compound could unlock new reaction pathways, potentially involving the aldehyde or the aromatic system.
| Reactive Site | Reaction Type | Potential Product Class | Significance |
|---|---|---|---|
| Aromatic C-H Bond | Directed C-H Activation/Hydroxylation rsc.org | Hydroxylated Biphenyls | Access to new substitution patterns without pre-functionalization. |
| Aldehyde Group | Multicomponent Reaction (e.g., with anilines) acs.org | Heterocyclic Scaffolds (e.g., Quinolines) | Rapid construction of complex, high-value molecules. |
| Biphenyl Core | Asymmetric Cross-Coupling | Axially Chiral Biphenyls acs.org | Development of new chiral ligands and materials. |
| Aldehyde Group | Reductive Amination | Substituted Biphenyl Amines | Creation of precursors for pharmaceuticals and agrochemicals. |
Advancements in its Utilization as a Versatile Synthetic Platform
A building block's value is measured by the diversity of complex structures it can generate. klinger-lab.desigmaaldrich.com this compound is well-positioned to serve as a versatile platform for diversity-oriented synthesis (DOS), a strategy aimed at efficiently creating collections of structurally diverse small molecules. broadinstitute.org
Future advancements will likely leverage the compound's distinct functional regions:
Orthogonal Functionalization: The methoxy and aldehyde groups can be targeted with different chemical reagents, allowing for stepwise and controlled elaboration of the molecule. This orthogonality is key to building complex architectures.
Precursor to Complex Ligands: The aldehyde can be used as an anchor point to construct larger, more elaborate structures. For example, it can be used in reactions like the Suzuki coupling to create tripodal molecules with redox-active cores, which are of interest for materials science and electrochemistry. mdpi.com
Scaffold for Bioactive Analogs: Natural products containing the 4-substituted-2-methoxyphenol motif, such as eugenol, have known biological activity. researchgate.net this compound can serve as a starting point for creating biphenyl analogs of these natural products, potentially leading to new therapeutic agents. researchgate.net
| Target Compound Class | Key Transformation | Potential Application Area |
|---|---|---|
| Tripodal Salicylaldehydes mdpi.com | Suzuki Coupling (using the aldehyde as a reactive handle) | Metal Complexes, Covalent Organic Frameworks |
| Bioactive Biphenyl Analogs researchgate.net | Condensation and Cyclization Reactions | Medicinal Chemistry, Drug Discovery |
| Functional Polymers | Conversion to a polymerizable monomer (e.g., vinyl or acrylate) | Materials Science, Responsive Materials |
| Heterocyclic Systems acs.org | Condensation with bi-functional reagents | Pharmaceuticals, Agrochemicals |
Integration with Flow Chemistry and Automated Synthesis Paradigms
The translation of promising chemical syntheses from the lab to industrial production often faces challenges in scalability, safety, and consistency. Flow chemistry and automated synthesis are transformative technologies that address these issues and are set to play a significant role in the future of complex molecule synthesis. nih.govresearchgate.netmdpi.com
Flow Chemistry for Enhanced Synthesis: Performing reactions in a continuously flowing stream rather than in a traditional batch reactor offers superior control over reaction parameters like temperature and mixing, and enhances safety, especially when dealing with hazardous reagents or exothermic reactions. nih.govresearchgate.net The synthesis of biphenyls via cross-coupling reactions is well-suited to flow chemistry, which can improve yields, reduce reaction times, and facilitate easier scale-up. nih.govmdpi.com Multi-step syntheses can be "telescoped" together in a flow system, eliminating the need to isolate and purify intermediates. nih.gov
Automated Synthesis for Rapid Diversification: Automated synthesis platforms, some using pre-packaged reagent cartridges, can dramatically accelerate the process of creating libraries of related compounds for screening. youtube.com An automated system could use this compound as a common starting material and subject it to a battery of reactions (e.g., reductive aminations with various amines) to rapidly generate a diverse set of derivatives. youtube.com This approach saves significant time and resources in the discovery phase for new drugs and materials.
| Feature | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio, can lead to hotspots | Excellent, due to high surface-area-to-volume ratio in microreactors researchgate.net |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer, small reaction volumes at any given time mdpi.com |
| Scalability | Challenging, often requires re-optimization | Simpler, by running the system for a longer time ("scaling out") researchgate.net |
| Process Control | Difficult to precisely control temperature and mixing | Precise control over residence time, temperature, and stoichiometry nih.gov |
| Multi-step Synthesis | Requires isolation and purification of intermediates | Can couple reaction steps directly ("telescoping") mdpi.comnih.gov |
Q & A
Q. Table 1: Representative Catalytic Conditions
| Catalyst | Ligand | Yield (%) | Reference |
|---|---|---|---|
| Pd(OAc)₂ | Thiosemicarbazone | 92 | |
| PdCl₂(PPh₃)₂ | None | 68 |
Advanced: Are there known discrepancies in the reported biological activities of derivatives?
Answer:
Yes. For example:
- Neuroprotection : Nitrone derivatives (e.g., BPHBN5) show neuroprotective effects in in vitro ischemia models (EC₅₀ = 12 µM), but conflicting data exist due to variability in oxidative stress assays (e.g., DPPH vs. ABTS radical scavenging) .
- Antioxidant activity : Discrepancies arise from solvent polarity effects on radical quenching efficiency. Use standardized protocols (e.g., ISO 10993-5) to ensure reproducibility .
Advanced: What analytical methods resolve structural ambiguities in derivatives?
Answer:
- NOESY NMR : Differentiates regioisomers by spatial proximity of methoxy and aldehyde groups.
- High-resolution MS : Confirms molecular formula (e.g., C₁₄H₁₂O₂ for this compound, [M+H]+ = 213.0914) .
- X-ray crystallography : Resolves stereochemical uncertainties in crystalline derivatives .
Experimental Design: How to design experiments to test antioxidant properties?
Answer:
Stepwise approach :
In vitro radical scavenging : Use DPPH (λ = 517 nm) and ABTS (λ = 734 nm) assays. Include Trolox as a positive control .
Cellular oxidative stress models : Treat neuronal cells (e.g., SH-SY5Y) with H₂O₂ and measure viability via MTT assay. Pre-incubate with the compound (10–100 µM) for 24 hours .
Mechanistic studies : Quantify ROS levels via DCFH-DA fluorescence and assess mitochondrial membrane potential (JC-1 staining).
Data Contradiction: How to address conflicting yields in synthetic methods?
Answer:
Discrepancies often arise from:
- Reagent purity : Ensure phenyllithium is titrated (≥98% active) to avoid sub-stoichiometric coupling .
- Workup protocols : Acidic hydrolysis of Weinreb amides requires strict temperature control (0–5°C) to prevent aldehyde oxidation.
- Catalyst deactivation : Trace oxygen or moisture in Suzuki-Miyaura reactions reduces Pd efficiency. Use degassed solvents and Schlenk techniques .
Recommendation : Replicate literature procedures with identical reagent sources and equipment (e.g., microwave irradiation vs. oil bath heating) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
